N-(2,2-dimethyloxan-4-yl)-2-(furan-2-yl)quinoline-4-carboxamide
Description
N-(2,2-dimethyloxan-4-yl)-2-(furan-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its complex structure, which includes a quinoline core, a furan ring, and a carboxamide group. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Properties
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-2-(furan-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-21(2)13-14(9-11-26-21)22-20(24)16-12-18(19-8-5-10-25-19)23-17-7-4-3-6-15(16)17/h3-8,10,12,14H,9,11,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMFZXNPXXRAPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethyloxan-4-yl)-2-(furan-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoline derivative with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethyloxan-4-yl)-2-(furan-2-yl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline core can be reduced to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen or the carboxamide group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Furanones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and carboxamide derivatives.
Scientific Research Applications
N-(2,2-dimethyloxan-4-yl)-2-(furan-2-yl)quinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(2,2-dimethyloxan-4-yl)-2-(furan-2-yl)quinoline-4-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-dimethyloxan-4-yl)-2-(furan-2-yl)quinoline-4-carboxamide: Unique due to its specific combination of functional groups and structural features.
Quinoline derivatives: Share the quinoline core but differ in the attached functional groups.
Furan derivatives: Contain the furan ring but lack the quinoline core.
Carboxamide compounds: Feature the carboxamide group but vary in the rest of the structure.
Uniqueness
This compound is unique due to its combination of a quinoline core, a furan ring, and a carboxamide group, which confer distinct chemical and biological properties not found in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
